Lopinavir-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

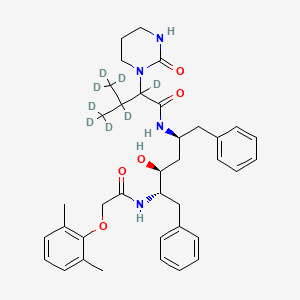

Lopinavir-d8, also known as this compound, is a useful research compound. Its molecular formula is C37H48N4O5 and its molecular weight is 636.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Lopinavir-d8 is a deuterated analogue of Lopinavir, primarily recognized for its role as a potent inhibitor of the HIV-1 protease. This compound has garnered attention not only for its antiviral properties against HIV but also for its potential applications in treating other viral infections, including SARS-CoV-2. This article explores the biological activity of this compound, presenting data on its mechanisms of action, efficacy in various studies, and implications for future therapeutic applications.

Overview of this compound

This compound (ABT-378-d8) is a stable isotope-labeled variant of Lopinavir, which enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. The incorporation of deuterium atoms modifies the metabolic pathways of the drug, potentially leading to improved stability and bioavailability compared to its non-labeled counterpart .

Lopinavir acts by inhibiting the HIV-1 protease enzyme, crucial for the maturation and infectivity of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. The IC50 value for this compound against HIV-1 protease is similar to that of Lopinavir, indicating comparable potency .

Furthermore, recent studies have indicated that this compound also exhibits inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with promising results in molecular docking studies suggesting favorable binding affinities . This dual activity positions this compound as a candidate for repurposing in the context of COVID-19 treatment.

HIV Treatment

This compound has been evaluated in various clinical settings primarily focused on HIV treatment. In combination with Ritonavir (as Lopinavir/ritonavir), it has shown significant efficacy in reducing viral loads and improving clinical outcomes in HIV-infected patients. Studies have demonstrated that this combination therapy leads to higher rates of viral suppression compared to standard antiretroviral therapies .

COVID-19 Treatment

The application of this compound extends to COVID-19 management. Clinical trials have investigated the effectiveness of Lopinavir/ritonavir in patients with severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, a study indicated that patients treated with this combination experienced reduced mortality rates and improved clinical outcomes compared to those receiving standard care .

In vitro studies have also shown that while Lopinavir/ritonavir may not achieve sufficient concentrations to fully inhibit SARS-CoV-2 replication, its structural analogues like this compound could enhance binding affinity and therapeutic potential against COVID-19 .

Case Studies

Several case reports highlight the clinical implications of using Lopinavir/ritonavir in treating COVID-19. One notable case involved a patient who developed severe thrombocytopenia while receiving treatment with this regimen. Despite this adverse effect, the patient's condition improved significantly after switching to Lopinavir/ritonavir therapy, demonstrating both the potential benefits and risks associated with this treatment approach .

Comparative Analysis

The following table summarizes key findings related to the biological activity and efficacy of this compound compared to standard Lopinavir:

| Parameter | Lopinavir | This compound |

|---|---|---|

| Target Enzyme | HIV-1 Protease | HIV-1 Protease, Mpro |

| IC50 Against HIV-1 | 0.5 μM | ~0.5 μM |

| Efficacy in HIV Treatment | High | High |

| Efficacy in COVID-19 | Moderate | Promising |

| Adverse Effects | Thrombocytopenia | Similar profile |

Propiedades

IUPAC Name |

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-JOYHXWCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.